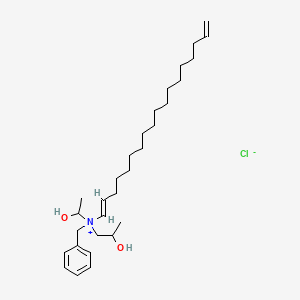
Benzylbis(2-hydroxypropyl)octadecadienylammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzylbis(2-hydroxypropyl)octadecadienylammonium chloride is a quaternary ammonium compound with the chemical formula C31H54ClNO2 and a molecular weight of 508 g/mol . This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzylbis(2-hydroxypropyl)octadecadienylammonium chloride typically involves the reaction of benzyl chloride with a mixture of 2-hydroxypropylamine and octadecadienylamine under controlled conditions. The reaction is carried out in an organic solvent such as toluene or chloroform, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Benzylbis(2-hydroxypropyl)octadecadienylammonium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted ammonium compounds.
Scientific Research Applications
Benzylbis(2-hydroxypropyl)octadecadienylammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture studies as a disinfectant and antimicrobial agent.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: Utilized in the formulation of personal care products, detergents, and fabric softeners.
Mechanism of Action
The mechanism of action of Benzylbis(2-hydroxypropyl)octadecadienylammonium chloride involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. This property makes it effective as an antimicrobial agent. The molecular targets include membrane lipids and proteins, which are essential for maintaining cell integrity .
Comparison with Similar Compounds
Similar Compounds
Cetyltrimethylammonium chloride: Another quaternary ammonium compound with similar surfactant properties.
Benzalkonium chloride: Widely used as a disinfectant and antiseptic.
Dodecylbenzenesulfonic acid: A surfactant used in detergents and cleaning agents.
Uniqueness
Benzylbis(2-hydroxypropyl)octadecadienylammonium chloride is unique due to its dual hydroxypropyl groups, which enhance its solubility and surfactant properties. This makes it more effective in certain applications compared to other quaternary ammonium compounds .
Properties
CAS No. |
65059-63-4 |
|---|---|
Molecular Formula |
C30H52ClNO2 |
Molecular Weight |
494.2 g/mol |
IUPAC Name |
benzyl-(1-hydroxyethyl)-(2-hydroxypropyl)-[(1E)-octadeca-1,17-dienyl]azanium;chloride |
InChI |
InChI=1S/C30H52NO2.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-25-31(29(3)33,26-28(2)32)27-30-23-20-19-21-24-30;/h4,19-25,28-29,32-33H,1,5-18,26-27H2,2-3H3;1H/q+1;/p-1/b25-22+; |
InChI Key |
DDSAKOQLPGQKJH-OSMRDGEFSA-M |
Isomeric SMILES |
CC(C[N+](CC1=CC=CC=C1)(/C=C/CCCCCCCCCCCCCCC=C)C(C)O)O.[Cl-] |
Canonical SMILES |
CC(C[N+](CC1=CC=CC=C1)(C=CCCCCCCCCCCCCCCC=C)C(C)O)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















